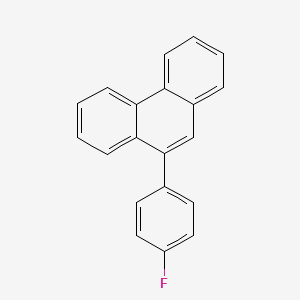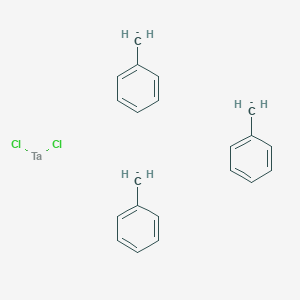![molecular formula C13H18INS B14605019 1-[(Methylsulfanyl)(phenyl)methylidene]piperidin-1-ium iodide CAS No. 61135-82-8](/img/structure/B14605019.png)
1-[(Methylsulfanyl)(phenyl)methylidene]piperidin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Methylsulfanyl)(phenyl)methylidene]piperidin-1-ium iodide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Méthodes De Préparation
The synthesis of 1-[(Methylsulfanyl)(phenyl)methylidene]piperidin-1-ium iodide involves several steps. One common method includes the reaction of piperidine with a methylsulfanyl phenyl compound under specific conditions to form the desired product. The reaction typically requires a solvent such as methanol and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
1-[(Methylsulfanyl)(phenyl)methylidene]piperidin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-[(Methylsulfanyl)(phenyl)methylidene]piperidin-1-ium iodide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-[(Methylsulfanyl)(phenyl)methylidene]piperidin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-[(Methylsulfanyl)(phenyl)methylidene]piperidin-1-ium iodide can be compared with other piperidine derivatives, such as:
Piperidine: A simple six-membered ring containing one nitrogen atom.
Piperidinone: A piperidine derivative with a ketone functional group.
Spiropiperidines: Compounds containing a spiro-connected piperidine ring.
The uniqueness of this compound lies in its specific structure and the presence of the methylsulfanyl and phenyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
61135-82-8 |
|---|---|
Formule moléculaire |
C13H18INS |
Poids moléculaire |
347.26 g/mol |
Nom IUPAC |
1-[methylsulfanyl(phenyl)methylidene]piperidin-1-ium;iodide |
InChI |
InChI=1S/C13H18NS.HI/c1-15-13(12-8-4-2-5-9-12)14-10-6-3-7-11-14;/h2,4-5,8-9H,3,6-7,10-11H2,1H3;1H/q+1;/p-1 |
Clé InChI |
DBSSBJCBVSVIJI-UHFFFAOYSA-M |
SMILES canonique |
CSC(=[N+]1CCCCC1)C2=CC=CC=C2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



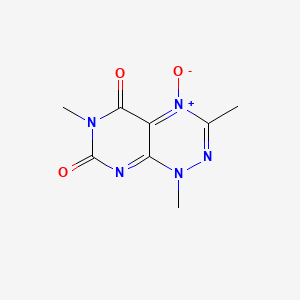
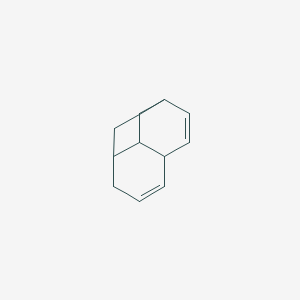
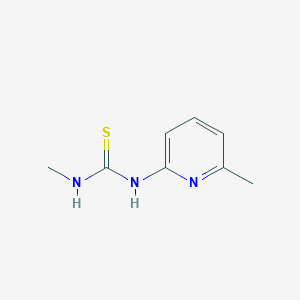
![1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14604957.png)

![8-Phenylspiro[5.5]undeca-1,7-dien-3-one](/img/structure/B14604985.png)
![2-[(1E)-3-Ethyl-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B14604990.png)

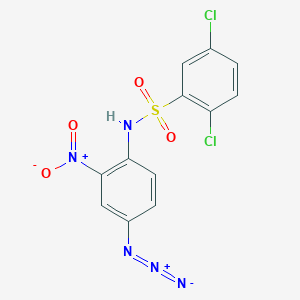
![4-[(Diphosphonomethyl)amino]benzoic acid](/img/structure/B14605027.png)
![3-Methyl-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14605029.png)
